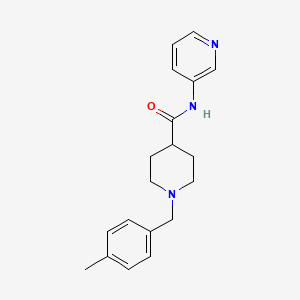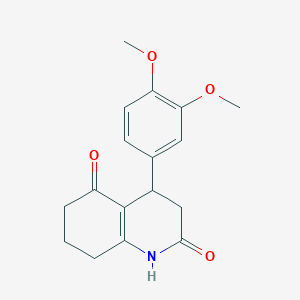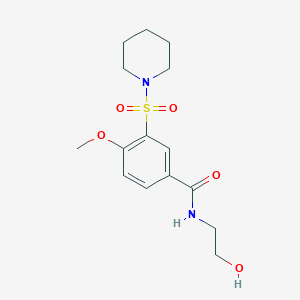
1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties and mechanism of action.
Wirkmechanismus
1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide can reduce the reinforcing effects of drugs of abuse and reduce drug-seeking behavior. Additionally, 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant-like effects.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including but not limited to:
1. Reduction of Drug-Seeking Behavior: 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to reduce the reinforcing effects of drugs of abuse and reduce drug-seeking behavior in preclinical studies.
2. Antidepressant-Like Effects: 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to have antidepressant-like effects in preclinical studies.
3. Improvement of Motor Function: 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to improve motor function in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has several advantages and limitations for lab experiments, including but not limited to:
Advantages:
1. Selective Antagonist: 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes.
2. Preclinical Studies: 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been extensively studied in preclinical studies, which provides a wealth of information about its potential uses and mechanisms of action.
Limitations:
1. Lack of Clinical Data: While 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has shown promise in preclinical studies, there is currently a lack of clinical data to support its use in humans.
2. Limited Availability: 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide may be difficult to obtain for some researchers due to its limited availability and high cost.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide, including but not limited to:
1. Clinical Trials: Further studies are needed to determine the safety and efficacy of 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide in humans, which may include clinical trials.
2. Combination Therapy: 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide may be used in combination with other drugs to enhance its effects or to target multiple pathways involved in addiction or depression.
3. Alternative Delivery Methods: Alternative delivery methods, such as intranasal or transdermal administration, may be explored to improve the bioavailability of 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide and reduce the risk of side effects.
Conclusion:
1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its unique chemical properties and mechanism of action make it a promising candidate for the treatment of addiction, depression, and Parkinson's disease. However, further studies are needed to determine its safety and efficacy in humans and to explore potential combination therapies and alternative delivery methods.
Wissenschaftliche Forschungsanwendungen
1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been studied for its potential use in various scientific research applications, including but not limited to:
1. Treatment of Addiction: 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in preclinical studies, making it a potential candidate for the treatment of addiction.
2. Treatment of Depression: 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to have antidepressant-like effects in preclinical studies, making it a potential candidate for the treatment of depression.
3. Treatment of Parkinson's Disease: 1-(4-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to improve motor function in preclinical studies, making it a potential candidate for the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-pyridin-3-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-4-6-16(7-5-15)14-22-11-8-17(9-12-22)19(23)21-18-3-2-10-20-13-18/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTVHROLMUDQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4438237.png)
![N-benzyl-N-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4438239.png)
![2-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4438244.png)
![N-(3,4-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4438245.png)



![N-[3-chloro-4-(4-morpholinyl)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B4438289.png)
![2-(4-ethyl-2-oxo-3-morpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4438297.png)
![4-tert-butyl-N-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4438303.png)
![4-methoxy-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4438309.png)
![ethyl [(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4438330.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4438336.png)
![5-(2-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4438337.png)